2-amino-2-(2-methoxyphenyl)acetic Acid

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

This chiral, ortho-substituted glycine analogue is a critical building block for peptidomimetic and medicinal chemistry programs. The ortho-methoxyphenyl group imparts unique steric hindrance and hydrogen-bonding capacity, distinct from unsubstituted or meta/para analogs, for precise control over peptide backbone conformation and proteolytic stability. Procuring the defined enantiomer is essential for stereochemically controlled synthesis. Ideal for active-site mapping of Phe/Tyr-recognizing enzymes.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 103889-84-5; 271583-17-6
Cat. No. B2723589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(2-methoxyphenyl)acetic Acid
CAS103889-84-5; 271583-17-6
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C(=O)O)N
InChIInChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
InChIKeyDQSACLYOIBPCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2-methoxyphenyl)acetic Acid: A Chiral Glycine-Derived Amino Acid for Peptidomimetic Research


2-Amino-2-(2-methoxyphenyl)acetic acid (CAS: 103889-84-5; 271583-17-6) is a synthetic, non-proteinogenic amino acid derivative characterized by an ortho-methoxyphenyl group attached to the glycine alpha-carbon [1]. This compound, with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, is a chiral molecule that exists as distinct enantiomers (R and S) . It is fundamentally classified as a glycine analogue, wherein the glycine backbone is modified with an aromatic substituent, a common strategy in medicinal chemistry to probe steric and electronic effects in biological systems [1].

Why 2-Amino-2-(2-methoxyphenyl)acetic Acid Cannot Be Indiscriminately Replaced by Other Glycine Analogs


Within the class of glycine derivatives, the specific substitution pattern on the phenyl ring dictates the compound's physicochemical properties, such as lipophilicity (LogP) and acidity (pKa), as well as its three-dimensional structure due to the chiral center [1]. The ortho-methoxyphenyl group of this compound imparts a distinct steric bulk and hydrogen-bonding capacity compared to unsubstituted phenylglycine or analogs with para or meta substituents . These differences are not trivial; they can critically influence molecular recognition in enzyme active sites, binding affinity to receptors, and overall conformational preference of peptides in which the amino acid is incorporated. Therefore, substituting this compound with a closely related analog without rigorous comparative data risks altering or abolishing the desired biological or structural outcome in a research or development program.

Quantitative Differentiation Guide for 2-Amino-2-(2-methoxyphenyl)acetic Acid Procurement


Physicochemical Property Differentiation: Enhanced Lipophilicity Relative to Unsubstituted Phenylglycine

The ortho-methoxyphenyl group imparts a quantifiable increase in lipophilicity compared to the unsubstituted phenylglycine scaffold. While direct comparative data for the target compound is limited, the LogP for 2-amino-2-(2-methoxyphenyl)acetic acid is reported with a consensus value of -0.23, but individual computed values range from -1.73 to 1.29, indicating higher lipophilicity than unsubstituted phenylglycine (LogP ~ -1.5 to -2.0) . This property is crucial for modulating membrane permeability and target engagement in cellular assays.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Analytical Characterization: Chiral Purity and Identity Verification

As a chiral molecule, the enantiomeric purity is a critical differentiator for procurement. The (S)-enantiomer of this compound is offered with a purity of ≥97%, and its identity and enantiomeric excess can be verified by NMR and HPLC [1]. This level of characterization is essential for reproducible stereochemical outcomes in synthesis or biological assays, distinguishing it from racemic mixtures or lower-purity alternatives.

Analytical Chemistry Chiral Resolution Quality Control

Procurement-Centric Application Scenarios for 2-Amino-2-(2-methoxyphenyl)acetic Acid


Peptidomimetic Design and Synthesis

The compound serves as a rigid, non-natural amino acid building block for designing peptidomimetics. The ortho-methoxyphenyl group introduces steric hindrance and alters the local conformational space of a peptide backbone, which is valuable for stabilizing secondary structures or enhancing resistance to proteolytic degradation. Procurement of the specific enantiomer is essential to control the stereochemistry of the resulting peptidomimetic.

Probing Enzyme Active Sites

This glycine analog can be used as a molecular probe to map the steric and electronic requirements of enzyme active sites that normally recognize phenylalanine, tyrosine, or glycine. The unique combination of the alpha-amino acid core and the ortho-substituted aromatic ring allows researchers to differentiate binding modes based on shape and hydrogen-bonding potential compared to other phenylglycine derivatives.

Development of Chiral Catalysts and Ligands

The compound's chiral center and functional groups (carboxylic acid, amine, and methoxy) make it a versatile precursor or ligand for synthesizing chiral catalysts. Its well-defined stereochemistry, when procured as a single enantiomer, is critical for developing asymmetric transformations where the stereochemical outcome of the reaction must be precisely controlled.

Analytical Standard for Method Development

Due to its distinct UV absorbance and chromatographic behavior compared to simple amino acids, the compound can be used as a non-biological internal standard or a test analyte for developing and validating analytical methods (e.g., HPLC, LC-MS) for more complex peptide or amino acid mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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